Oxine-copper

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Canonical SMILES

Oxine-Copper in Antifungal Research

Fungicidal Activity

Studies have demonstrated that oxine-copper is effective against a broad spectrum of fungi, including Aspergillus, Penicillium, Saprolegnia, Sclerotium, Cercospora, Colletotrichum, Rhizopus, Helminthosporium, Trichoderma, Curvularia, Pythium []. Research suggests it may be more fungicidal than oxine alone, possibly due to a synergistic effect between the copper and oxine components [].

Mode of Action

The exact mechanism by which oxine-copper disrupts fungi is still being investigated. However, it's believed that copper ions play a key role. They can interfere with fungal metabolism by reacting with sulfur-containing enzymes essential for fungal growth [].

Development of Resistance

A concern with fungicides is the emergence of resistance in fungal populations. Some research has explored the development of resistance to oxine-copper, highlighting the need for proper management strategies to prolong its effectiveness [].

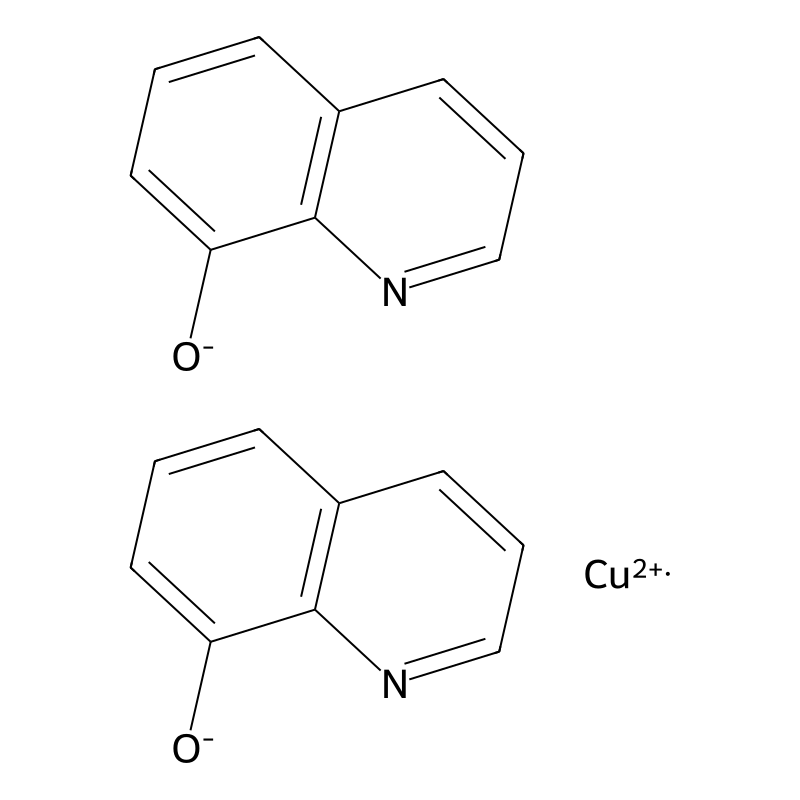

Oxine-copper, also known as copper(II) bis(8-quinolinolate), is a chemical compound characterized by its green-to-yellow crystalline powder form. Its molecular formula is , with a molecular weight of approximately 351.9 g/mol. The compound is primarily recognized for its fungicidal properties and is classified as an organometallic compound, where copper is coordinated to two 8-hydroxyquinoline ligands .

Oxine-copper has demonstrated significant biological activity, particularly as a fungicide. It acts by inhibiting the growth of various fungi and pathogens through mechanisms that disrupt cellular enzyme systems. This multi-site action makes it effective against a range of wood-decaying fungi and pests, including molds and termites. Additionally, studies have indicated potential antimicrobial properties against certain bacteria .

The synthesis of oxine-copper typically involves the reaction of copper(II) salts with 8-hydroxyquinoline in a suitable solvent. Common methods include:

- Solvent Evaporation: Mixing copper(II) nitrate or sulfate with 8-hydroxyquinoline in ethanol or methanol, followed by evaporation of the solvent.

- Precipitation: Reacting copper(II) acetate with 8-hydroxyquinoline in water under controlled pH conditions to precipitate oxine-copper.

- Hydrothermal Synthesis: Utilizing high-temperature and pressure conditions to facilitate the formation of oxine-copper from its precursors .

Oxine-copper finds numerous applications across various fields:

- Agriculture: Primarily used as a fungicide and wood preservative to protect against fungal decay and pests.

- Pharmaceuticals: Investigated for potential applications in antimicrobial formulations due to its bioactive properties.

- Industrial Uses: Employed in coatings and plastics for its antifungal properties and as a stabilizer in certain chemical processes .

Studies on oxine-copper interactions have revealed important insights into its behavior in biological systems:

- Metal Ion Interactions: Oxine-copper can interact with other metal ions, affecting its stability and biological activity.

- Enzyme Inhibition: Research indicates that oxine-copper can inhibit specific enzymes in fungi, leading to cell death.

- Synergistic Effects: When combined with other fungicides or biocides, oxine-copper may exhibit enhanced efficacy against resistant strains of pathogens .

Several compounds share structural similarities or functional properties with oxine-copper. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Copper(II) 8-hydroxyquinoline | Simple structure; less stable than oxine-copper | |

| Copper(II) quinolate | Similar fungicidal activity; less complex | |

| Copper(II) dioxinate | More complex; potentially broader activity | |

| Copper(II) hydroxyquinolate | Hydroxyl group contributes to solubility |

Oxine-copper stands out due to its dual ligand coordination, which enhances its stability and efficacy as a fungicide compared to simpler analogs like copper(II) 8-hydroxyquinoline. Its unique structure allows for more effective interaction with biological targets, making it a preferred choice in agricultural applications .

Physical Description

GREEN-TO-YELLOW CRYSTALLINE POWDER.